molecular formula C9H7F2IZn B14881923 3-(3,5-Difluorophenyl)-2-propenylzinc iodide

3-(3,5-Difluorophenyl)-2-propenylzinc iodide

Cat. No.: B14881923
M. Wt: 345.4 g/mol
InChI Key: LLYJTVVANYWBAD-UHFFFAOYSA-M
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Description

3-(3,5-Difluorophenyl)-2-propenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 3-(3,5-difluorophenyl)-2-propenyl group and an iodide ion. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(3,5-difluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

3-(3,5-Difluorophenyl)-2-propenyl bromide+Zn3-(3,5-Difluorophenyl)-2-propenylzinc bromide\text{3-(3,5-Difluorophenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{3-(3,5-Difluorophenyl)-2-propenylzinc bromide} 3-(3,5-Difluorophenyl)-2-propenyl bromide+Zn→3-(3,5-Difluorophenyl)-2-propenylzinc bromide

The resulting organozinc bromide can then be treated with iodine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-propenylzinc iodide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound a valuable reagent in the synthesis of complex organic molecules.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like THF or toluene. The reaction proceeds under mild conditions and is highly efficient for forming biaryl compounds.

    Negishi Coupling: This reaction uses a nickel or palladium catalyst and is carried out in the presence of a suitable solvent, such as THF. The reaction is known for its high selectivity and efficiency in forming carbon-carbon bonds.

    Kumada Coupling: This reaction involves the use of a nickel catalyst and a Grignard reagent. The reaction is typically carried out in an ether solvent and is known for its high yield and selectivity.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals,

Properties

Molecular Formula

C9H7F2IZn

Molecular Weight

345.4 g/mol

IUPAC Name

1,3-difluoro-5-prop-2-enylbenzene;iodozinc(1+)

InChI

InChI=1S/C9H7F2.HI.Zn/c1-2-3-7-4-8(10)6-9(11)5-7;;/h4-6H,1,3H2;1H;/q-1;;+2/p-1

InChI Key

LLYJTVVANYWBAD-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CC1=CC(=CC(=C1)F)F.[Zn+]I

Origin of Product

United States

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